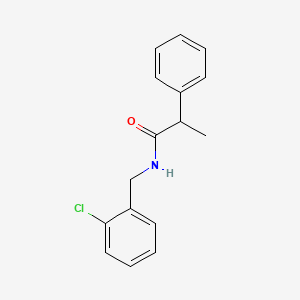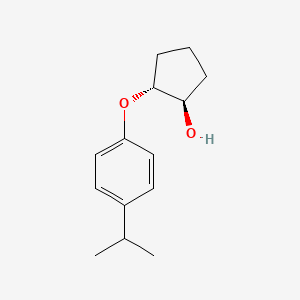
N-(2-chlorobenzyl)-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the amide, and a phenyl group attached to the carbon atom of the propanamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-phenylpropanamide typically involves the reaction of 2-chlorobenzylamine with 2-phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale production. This may include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
N-(2-chlorobenzyl)-2-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-2-phenylpropanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
相似化合物的比较
Similar Compounds
N-benzyl-2-phenylpropanamide: Similar structure but lacks the chlorine atom in the benzyl group.
2-chlorobenzylamine: Contains the 2-chlorobenzyl group but lacks the amide functionality.
2-phenylpropanamide: Contains the phenylpropanamide structure but lacks the 2-chlorobenzyl group.
Uniqueness
N-(2-chlorobenzyl)-2-phenylpropanamide is unique due to the presence of both the 2-chlorobenzyl and phenylpropanamide groups, which confer specific chemical and biological properties. The chlorine atom in the benzyl group can participate in various substitution reactions, while the amide functionality provides stability and potential for hydrogen bonding interactions.
属性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2-phenylpropanamide |
InChI |
InChI=1S/C16H16ClNO/c1-12(13-7-3-2-4-8-13)16(19)18-11-14-9-5-6-10-15(14)17/h2-10,12H,11H2,1H3,(H,18,19) |
InChI 键 |
FBKJYEGPDJRHOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)



![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)

![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)
![2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B13356240.png)


